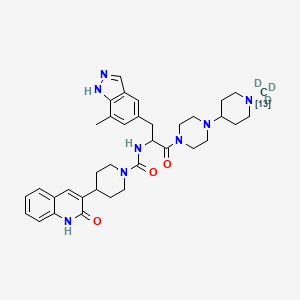
(Rac)-Vazegepant-13C,d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Rac)-Vazegepant-13C,d3 is a labeled compound used in scientific research. It is a derivative of Vazegepant, a calcitonin gene-related peptide receptor antagonist. The labeling with carbon-13 and deuterium (d3) allows for detailed studies using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Rac)-Vazegepant-13C,d3 involves the incorporation of carbon-13 and deuterium into the Vazegepant molecule. This can be achieved through various synthetic routes, including:
Carbon-13 Labeling: This involves the use of carbon-13 labeled precursors in the synthesis of Vazegepant. The reaction conditions typically include the use of catalysts and specific solvents to ensure the incorporation of the carbon-13 isotope.
Deuterium Labeling: Deuterium can be incorporated through hydrogen-deuterium exchange reactions or by using deuterated reagents. The reaction conditions often involve the use of deuterated solvents and specific catalysts to facilitate the exchange.
Industrial Production Methods: The industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions to ensure high yield and purity of the labeled compound. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs.
科学的研究の応用
(Rac)-Vazegepant-13C,d3 has a wide range of applications in scientific research, including:
Chemistry: Used in nuclear magnetic resonance spectroscopy and mass spectrometry to study the structure and dynamics of molecules.
Biology: Employed in metabolic studies to trace the pathways and interactions of Vazegepant in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Vazegepant.
Industry: Applied in the development of new drugs and therapeutic agents by providing detailed insights into the behavior of Vazegepant.
作用機序
The mechanism of action of (Rac)-Vazegepant-13C,d3 involves its interaction with the calcitonin gene-related peptide receptor. By binding to this receptor, it inhibits the activity of calcitonin gene-related peptide, which is involved in various physiological processes, including vasodilation and pain transmission. The labeled compound allows for detailed studies of these interactions at the molecular level, providing insights into the pathways and targets involved.
類似化合物との比較
Vazegepant: The parent compound, which is not labeled with carbon-13 or deuterium.
Other Calcitonin Gene-Related Peptide Receptor Antagonists: Compounds such as Rimegepant and Ubrogepant, which have similar mechanisms of action but different chemical structures.
Uniqueness: (Rac)-Vazegepant-13C,d3 is unique due to its labeling with carbon-13 and deuterium, which allows for advanced analytical studies. This labeling provides a distinct advantage in tracing and studying the compound’s behavior in various systems, making it a valuable tool in scientific research.
特性
分子式 |
C36H46N8O3 |
|---|---|
分子量 |
642.8 g/mol |
IUPAC名 |
N-[3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-[4-[1-(trideuterio(113C)methyl)piperidin-4-yl]piperazin-1-yl]propan-2-yl]-4-(2-oxo-1H-quinolin-3-yl)piperidine-1-carboxamide |
InChI |
InChI=1S/C36H46N8O3/c1-24-19-25(20-28-23-37-40-33(24)28)21-32(35(46)43-17-15-42(16-18-43)29-9-11-41(2)12-10-29)39-36(47)44-13-7-26(8-14-44)30-22-27-5-3-4-6-31(27)38-34(30)45/h3-6,19-20,22-23,26,29,32H,7-18,21H2,1-2H3,(H,37,40)(H,38,45)(H,39,47)/i2+1D3 |
InChIキー |
JJVAPHYEOZSKJZ-JVXUGDAPSA-N |
異性体SMILES |
[2H][13C]([2H])([2H])N1CCC(CC1)N2CCN(CC2)C(=O)C(CC3=CC4=C(C(=C3)C)NN=C4)NC(=O)N5CCC(CC5)C6=CC7=CC=CC=C7NC6=O |
正規SMILES |
CC1=CC(=CC2=C1NN=C2)CC(C(=O)N3CCN(CC3)C4CCN(CC4)C)NC(=O)N5CCC(CC5)C6=CC7=CC=CC=C7NC6=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


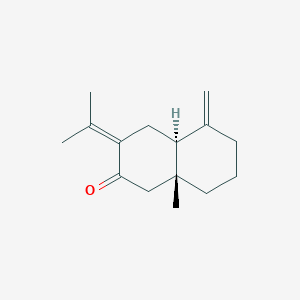
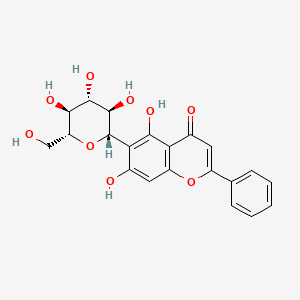
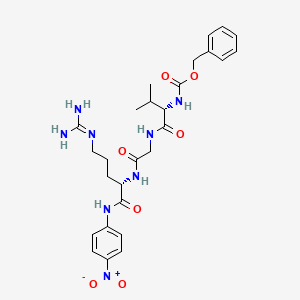
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterioamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12383419.png)
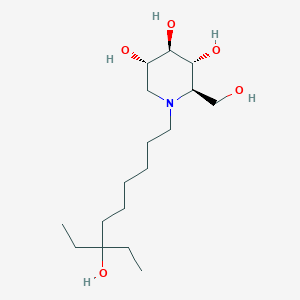
![benzyl 3-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamoyl]-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B12383444.png)
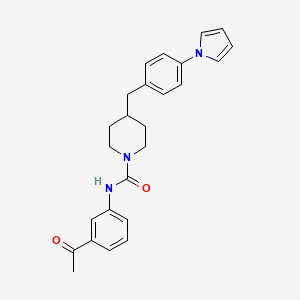
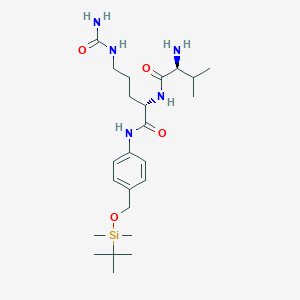
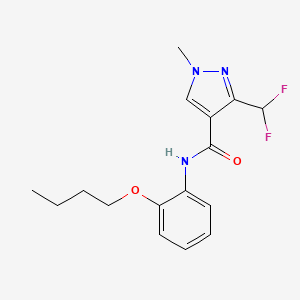
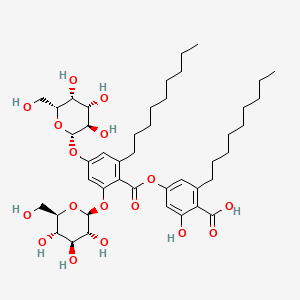



![(2S,3S,4S,5R,6S)-6-[4-[[2-[[(1S,2R)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-1-phenylpropoxy]carbonyl-methylamino]ethyl-methylcarbamoyl]oxymethyl]-2-nitrophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12383503.png)
